

Impact of Food on JNJ-54175446 Bioavailability: A Technical Guide

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Compound of Interest		
Compound Name:	JNJ-54175446	
Cat. No.:	B608235	Get Quote

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the impact of food on the bioavailability of **JNJ-54175446**, a potent and selective brain-penetrant P2X7 receptor antagonist.[1] The information is compiled from a first-in-human, single-ascending-dose Phase I clinical trial.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of food on the bioavailability of **JNJ-54175446**?

A1: Food has been shown to increase the bioavailability of **JNJ-54175446**.[2][3][4] In clinical studies, higher doses of the drug were administered to participants under fed conditions to assess safety at increased exposure levels.[2][3][4]

Q2: How significant is the increase in plasma concentration with food?

A2: While specific fold-increase data is not detailed in the provided information, the study design of using higher doses (up to 600 mg) in the fed group compared to the fasted group (up to 300 mg) indicates a significant food effect.[2][3][4] The highest maximum plasma concentration (Cmax) observed in the study was 1475 ng/mL, which was achieved with a 600 mg dose under fed conditions.[2][3][4]

Q3: How does food affect the dose-response relationship of JNJ-54175446?

Troubleshooting & Optimization





A3: The pharmacokinetic analysis from the Phase I trial revealed that the area under the curve (AUC) for **JNJ-54175446** increased in a dose-proportional manner.[2][3][4] However, the plasma Cmax increased less than dose-proportionally following single doses.[2][3][4] This suggests that while the overall drug exposure increases with the dose, the peak concentration does not increase at the same rate.

Q4: What are the potential mechanisms behind the food effect on JNJ-54175446?

A4: The specific mechanisms have not been detailed in the provided study results. However, for orally administered drugs, food can influence bioavailability through various mechanisms. These can include delayed gastric emptying, increased splanchnic blood flow, and interaction with bile salts which can enhance the dissolution and absorption of lipophilic compounds.

Troubleshooting Guide for Experimental Design

Issue: Variability in pharmacokinetic data when studying JNJ-54175446.

- Root Cause: The significant food effect on the bioavailability of JNJ-54175446 can be a
 major source of variability in pharmacokinetic measurements.
- Solution: To minimize variability, it is crucial to standardize the food intake of subjects in your studies. All administrations should be conducted under either strictly fasted or consistently fed conditions. For fed studies, the type and composition of the meal should be standardized across all subjects and study periods.

Issue: Unexpectedly high plasma concentrations and potential for adverse events.

- Root Cause: Co-administration of **JNJ-54175446** with food, particularly a high-fat meal, can lead to significantly higher plasma concentrations than anticipated from fasted-state data.
- Solution: Dose adjustments should be considered when administering JNJ-54175446 with
 food. The safety profile of the drug at higher exposures, as investigated in the fed-state arm
 of the Phase I trial, should be carefully reviewed when designing studies that involve
 administration with food. The most frequently reported treatment-emergent adverse events in
 the initial study were headache, back pain, fatigue, diarrhea, myalgia, rhinitis, vomiting, and
 hypercholesterolemia.[2]



Experimental Protocols

The information available is from a single-center, double-blind, randomized, placebo-controlled, sequential-group, single-ascending-dose, Phase I study involving 77 healthy participants.[2] Of these, 59 received **JNJ-54175446** and 18 received a placebo.[2]

Study Design:

The study was conducted in three parts:

- Part 1: Fasted Ascending-Dose Study: Participants received single doses of JNJ-54175446
 ranging from 0.5 mg to 300 mg under fasted conditions.[2][3][4]
- Part 2: Fed Ascending-Dose Study: Participants received single doses of JNJ-54175446
 ranging from 50 mg to 600 mg under fed conditions.[2][3][4]
- Part 3: Cerebrospinal Fluid (CSF) Study: A single 300 mg dose was administered to assess
 CSF penetration.[2][3][4]

While the specific details of the standardized meal were not provided in the search results, a standard high-fat, high-calorie meal is often used in such studies as recommended by regulatory agencies.

Data Presentation

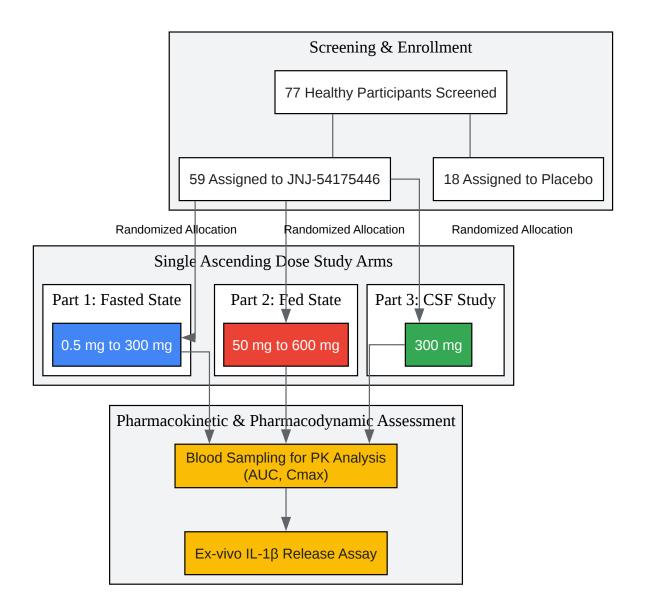
Table 1: Pharmacokinetic Parameters of JNJ-54175446 under Fed and Fasted Conditions

Dose (mg)	Condition	Cmax (ng/mL)	AUC
0.5 - 300	Fasted	Not specified	Dose-proportional increase
50 - 600	Fed	1475 (at 600 mg)[2][3] [4]	Dose-proportional increase

Note: The available data did not provide specific Cmax values for each dose cohort in the fasted state, nor did it provide specific AUC values. The Cmax for the 600 mg fed dose was reported as 1475 ± 163 ng/mL.[3][4]



Visualizations



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